molecular formula C11H16N2O2S B1300176 1-(Toluene-4-sulfonyl)piperazine CAS No. 27106-51-0

1-(Toluene-4-sulfonyl)piperazine

Cat. No. B1300176
CAS RN: 27106-51-0
M. Wt: 240.32 g/mol
InChI Key: VHFDYFUMWJSVCA-UHFFFAOYSA-N
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Description

1-(Toluene-4-sulfonyl)piperazine is a chemical compound with the molecular formula C11H16N2O2S . It is often used in research and development .


Synthesis Analysis

The synthesis of 1-(Toluene-4-sulfonyl)piperazine involves the condensation of diphenyl (piperidin-4-yl)methanol with p-toluenesulfonyl chloride in methylene dichloromethane as solvent and triethylamine as the base . Recent developments in the synthesis of piperazines include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of 1-(Toluene-4-sulfonyl)piperazine reveals that the piperazine ring is in a chair conformation . The geometry around the S atom is comparable with the classic tetrahedral value . The compound crystallizes in the monoclinic crystal class in the space group P21/c .


Physical And Chemical Properties Analysis

1-(Toluene-4-sulfonyl)piperazine has a molecular weight of 240.32 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 240.09324893 g/mol .

Scientific Research Applications

Proteomics Research

1-(Toluene-4-sulfonyl)piperazine: is utilized in proteomics research, where it serves as a reagent for the preparation of peptide and protein derivatives . Its role in the modification of amino acids and peptides is crucial for studying protein structure and function.

Synthesis of Piperazine Derivatives

This compound is instrumental in the synthesis of various piperazine derivatives . These derivatives are significant due to their wide range of biological and pharmaceutical activities, including roles in drugs like trimetazidine and aripiprazole.

Structural Analysis via X-ray Crystallography

1-(Toluene-4-sulfonyl)piperazine: derivatives have been structurally characterized using X-ray crystallography to determine their conformation and geometry . This is essential for understanding the molecular structure and designing new compounds with desired properties.

Biological Screening

Piperazine rings, such as those derived from 1-(Toluene-4-sulfonyl)piperazine , are used in biological screening due to their presence in a variety of biologically active compounds . These screenings can lead to the discovery of new drugs with anticancer, antibacterial, and antifungal properties.

Pharmacological Scaffold

The piperazine nucleus found in 1-(Toluene-4-sulfonyl)piperazine is a common scaffold in pharmacology . It is present in several drugs and acts on various pharmacological targets, making it a versatile component in drug design.

C-H Functionalization

Advances in the C-H functionalization of the carbon atoms of the piperazine ring have been made using 1-(Toluene-4-sulfonyl)piperazine . This process is crucial for increasing the structural diversity of piperazine-containing drugs.

Solid-State Chemistry

The solid-state properties of 1-(Toluene-4-sulfonyl)piperazine derivatives are studied to understand their potential applications in advanced battery science and technology . This research could lead to the development of new materials for energy storage.

Analytical Chemistry

In analytical chemistry, 1-(Toluene-4-sulfonyl)piperazine is used for chromatography and mass spectrometry applications . It helps in the separation and analysis of complex mixtures, which is fundamental in chemical analysis and quality control.

Safety and Hazards

The safety data sheet for 1-(Toluene-4-sulfonyl)piperazine indicates that it is harmful if swallowed or in contact with skin . It causes skin and eye irritation and may cause respiratory irritation if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area . In case of exposure, it is advised to seek medical help .

Future Directions

Piperazines are a class of novel heterocycles which have been widely used in biological screening resulting in numerous applications . They constitute to be one of the attractive pharmacological scaffold present in several drugs . This suggests that 1-(Toluene-4-sulfonyl)piperazine and its derivatives could have potential applications in the development of new drugs and therapies.

properties

IUPAC Name

1-(4-methylphenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c1-10-2-4-11(5-3-10)16(14,15)13-8-6-12-7-9-13/h2-5,12H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHFDYFUMWJSVCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70351591
Record name 1-(toluene-4-sulfonyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Toluene-4-sulfonyl)piperazine

CAS RN

27106-51-0
Record name 1-[(4-Methylphenyl)sulfonyl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27106-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(toluene-4-sulfonyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 27106-51-0
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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